7-(Pyridin-2-yl)azepan-2-one 7-(Pyridin-2-yl)azepan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992176
InChI: InChI=1S/C11H14N2O/c14-11-7-2-1-6-10(13-11)9-5-3-4-8-12-9/h3-5,8,10H,1-2,6-7H2,(H,13,14)
SMILES:
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

7-(Pyridin-2-yl)azepan-2-one

CAS No.:

Cat. No.: VC15992176

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

7-(Pyridin-2-yl)azepan-2-one -

Specification

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name 7-pyridin-2-ylazepan-2-one
Standard InChI InChI=1S/C11H14N2O/c14-11-7-2-1-6-10(13-11)9-5-3-4-8-12-9/h3-5,8,10H,1-2,6-7H2,(H,13,14)
Standard InChI Key AAIGONYJHNWPLY-UHFFFAOYSA-N
Canonical SMILES C1CCC(=O)NC(C1)C2=CC=CC=N2

Introduction

Chemical Identity and Structural Features

7-(Pyridin-2-yl)azepan-2-one belongs to the azepanone family, distinguished by a lactam ring (azepan-2-one) fused to a pyridine heterocycle at the seventh position. The pyridine moiety introduces aromaticity and electronic asymmetry, influencing both the compound’s reactivity and interaction with biological targets. Key structural attributes include:

  • Molecular formula: C11H12N2O\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}

  • Ring system: A seven-membered azepane lactam (δ-lactam) fused to a six-membered pyridine ring.

  • Functional groups: Lactam (amide) and pyridine, enabling hydrogen bonding, π-stacking, and coordination chemistry.

The pyridine nitrogen’s position ortho to the lactam ring creates steric and electronic effects that modulate reactivity, particularly in substitution and cycloaddition reactions .

Synthetic Methodologies

Photochemical Dearomative Ring-Expansion

Recent advances in photochemical synthesis offer a promising route to azepanone derivatives. A methodology developed by Sanchez et al. (2024) demonstrates the conversion of nitroarenes into caprolactams via visible light-mediated ring-expansion . While their work focuses on 5-(Pyridin-3-yl)azepan-2-one, the protocol is adaptable to 7-(Pyridin-2-yl)azepan-2-one by modifying the nitroarene starting material.

Key steps:

  • Photoexcitation: Nitroarenes irradiated with blue light (λ=427nm\lambda = 427 \, \text{nm}) generate singlet nitrene intermediates.

  • Ring-expansion: Intramolecular cyclization forms a seven-membered 3H-azepine intermediate.

  • Hydrogenation and hydrolysis: Selective hydrogenation of the diene moiety yields amidines, which hydrolyze to caprolactams.

Optimized conditions:

StepReagents/ConditionsYield (%)
Nitroarene activationP(Oi-Pr)3\text{P(Oi-Pr)}_3, Et2NH\text{Et}_2\text{NH}, i-PrOH85–90
HydrogenationPd/C\text{Pd/C}, H2\text{H}_2 (1 atm), EtOH70–75
HydrolysisH2O\text{H}_2\text{O}, HCl>90

This method’s modularity allows para- or meta-substituted nitroarenes to direct substituents to specific positions on the azepanone ring .

Chemical Reactivity and Functionalization

Lactam Ring Reactivity

The δ-lactam ring exhibits typical amide reactivity, including:

  • Hydrolysis: Acidic or basic conditions cleave the lactam to form amino acids (e.g., 7-aminopyridine derivatives).

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the lactam to a cyclic amine, enhancing basicity.

  • Ring-opening alkylation: Nucleophiles (e.g., Grignard reagents) attack the carbonyl carbon, yielding substituted azepanes.

Pyridine-Mediated Reactions

The pyridine moiety participates in:

  • Electrophilic substitution: Directed ortho-metallation enables functionalization at the C3 position.

  • Coordination chemistry: Pyridine nitrogen coordinates to transition metals (e.g., Pd, Cu), facilitating cross-coupling reactions.

Table 1: Representative reactions of 7-(Pyridin-2-yl)azepan-2-one analogs

Reaction TypeReagents/ConditionsProducts
Lactam reductionLiAlH4\text{LiAlH}_4, anhydrous THF7-(Pyridin-2-yl)azepane
N-AlkylationCH3I\text{CH}_3\text{I}, K2CO3\text{K}_2\text{CO}_3, DMFN-Methylazepan-2-one derivative
Suzuki couplingPd(PPh3)4\text{Pd(PPh}_3\text{)}_4, aryl boronic acidBiaryl-functionalized azepanone

Industrial and Synthetic Applications

Pharmaceutical Intermediates

The compound’s dual functionality makes it a versatile intermediate:

  • Peptidomimetics: The lactam ring mimics peptide bonds, enabling protease-resistant drug candidates.

  • Metal-organic frameworks (MOFs): Pyridine coordination sites facilitate porous material synthesis for gas storage.

Polymer Chemistry

Caprolactams are precursors to nylon-like polymers. Functionalization with pyridine could enhance thermal stability or introduce self-healing properties via reversible coordination bonds.

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